molecular formula C11H11NO4 B1313442 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 54149-18-7

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1313442
CAS RN: 54149-18-7
M. Wt: 221.21 g/mol
InChI Key: XIZTZHLOKNNTGV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP), has been synthesized in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of isoindolines demonstrates a method for producing derivatives of isoindole-1,3-dione. This study highlights the differences in reactivity and aromaticity between isoindoles and indoles, suggesting potential for chemical manipulation and application in synthesis (Hou et al., 2007).
  • Isoindole-1,3-dione derivatives exhibit a range of reactivities, forming compounds with varying substituents and structures. Such diversity underlines their utility in synthetic chemistry and potential in material science (Zhu et al., 2005).

Potential Applications in Materials Science

  • A computational electrochemistry study of isoindole-4,7-dione derivatives as candidates for organic cathode materials in lithium-ion batteries emphasizes their redox behavior and potential application in energy storage solutions (Karlsson et al., 2012).
  • The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene introduces a pathway for creating novel compounds that could find applications in material science and medicinal chemistry (Tan et al., 2016).

Biological Studies

  • Isoindoline-1,3-dione derivatives have been studied for their affinity to serotonin receptors and phosphodiesterase 10A inhibition, showcasing their potential as antipsychotics. This reflects the broader utility of the compound class in pharmaceutical research, beyond the scope of direct drug use or side effects (Czopek et al., 2020).

Structural Analysis

  • Detailed structural and conformational analyses of 1H-Isoindole-1,3(2H)-dione derivatives using techniques like X-ray diffraction and vibrational spectroscopy contribute to our understanding of their molecular properties, essential for designing compounds with specific functions (Torrico-Vallejos et al., 2010).

properties

IUPAC Name

2-(2-methoxyethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZTZHLOKNNTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512941
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

CAS RN

54149-18-7
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-methoxyethanol (2.00 g, 26.3 mmol), N-hydroxyphthalimide (4.72 g, 28.9 mmol, 1.1 eq., and triphenylphosphine (7.58 g, 28.9 mmol, 1.1 eq.) were dissolved in 85 mL of dry THF and then the mixture was cooled in an ice bath. Diisopropyl azodicarboxylate (6.91 g, 34.2 mmol, 1.3 eq.) was dissolved in 15 mL of dry THF and was added slowly to the above mixture. The reaction was stirred in the ice bath for 10 minutes and then the ice bath was removed. The reaction then was allowed to stir at room temperature under N2 overnight. The reaction was done by LC/MS and was concentrated to an oil. It was then purified by flash column chromatography using hexane/ethyl acetate 70/30 to give 2-(2-methoxyethoxy)isoindoline-1,3-dione (2A, 5.19 g, 89.2% yield). ESI-MS: m/z 222.3 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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7.58 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
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solvent
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6.91 g
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reactant
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Quantity
15 mL
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solvent
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[Compound]
Name
ice
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of N-hydroxyphthalimide (30.0 g, 184 mmol) and potassium carbonate (25.4 g, 138 mmol) in 300 mL NMP is heated to 50° C. Potassium iodide (0.15 g, 0.90 mmol) and 2-bromoethyl methyl ether (19.0 ml, 202 mmol) are added and the reaction mixture is stirred at 80° C. for 2 h. The reaction mixture is poured on 1 M aqueous HCl and extracted with ethyl acetate. The combined organic phases are dried over MgSO4 and concentrated in vacuo. The residue is triturated with water and subsequently crystallized from EtOH. Yield: 17.1 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.4 g
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reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
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reactant
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19 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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